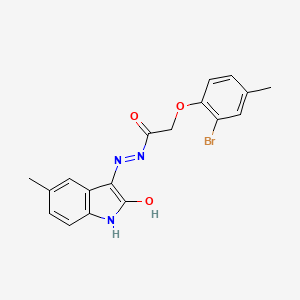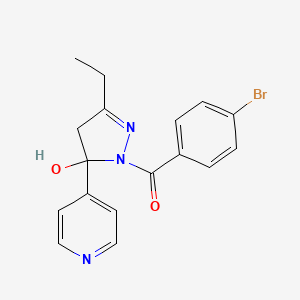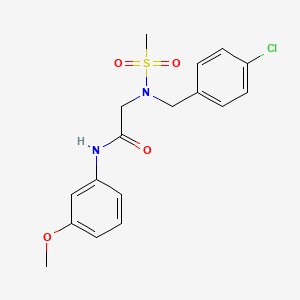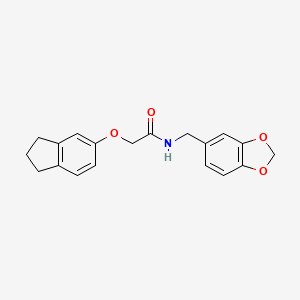![molecular formula C23H23NOS B4889866 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4889866.png)
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide, also known as BML-210, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been shown to inhibit the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory genes. 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has also been found to inhibit the activity of IKKβ, a key regulator of NF-κB signaling.
Biochemical and physiological effects:
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and ROS, which are involved in the pathogenesis of many diseases. Additionally, 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been found to induce apoptosis in cancer cells, which may have therapeutic implications. 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has also been found to protect neurons from oxidative stress-induced damage, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological effects. Additionally, 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been found to be relatively non-toxic, which makes it a promising candidate for therapeutic applications. However, 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has some limitations for lab experiments. It has been found to have low solubility in water, which may limit its use in certain experimental settings. Additionally, more studies are needed to determine the optimal dosage and administration of 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide for therapeutic applications.
Direcciones Futuras
For the study of 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide include investigating its therapeutic potential for the treatment of inflammatory diseases, determining the optimal dosage and administration, and developing more effective analogs of the compound.
Métodos De Síntesis
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide can be synthesized through a multistep process involving the reaction of 2-ethylbenzoic acid with thionyl chloride, followed by the reaction with benzyl mercaptan to form 2-ethylbenzyl mercaptan. The final step involves the reaction of 2-ethylbenzyl mercaptan with 4-chlorobenzoyl chloride to form 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide.
Aplicaciones Científicas De Investigación
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the production of reactive oxygen species (ROS) in cells. Additionally, 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been found to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.
Propiedades
IUPAC Name |
4-(benzylsulfanylmethyl)-N-(2-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NOS/c1-2-20-10-6-7-11-22(20)24-23(25)21-14-12-19(13-15-21)17-26-16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAUVMXBZGDTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(benzylsulfanyl)methyl]-N-(2-ethylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4889794.png)
![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889805.png)


![4-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione](/img/structure/B4889843.png)
![5-(4-iodophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4889849.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4889855.png)






